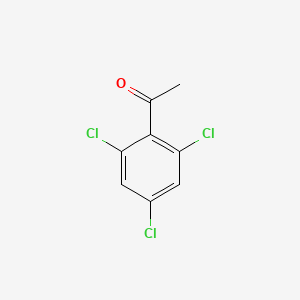

1-(2,4,6-Trichlorophenyl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2,4,6-trichlorophenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl3O/c1-4(12)8-6(10)2-5(9)3-7(8)11/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUSAFZNIOAOSTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 1 2,4,6 Trichlorophenyl Ethanone

Historical and Current Approaches to C-C Bond Formation

The construction of the carbon-carbon single bond between the trichlorinated phenyl ring and the ethanone (B97240) moiety is the central challenge in synthesizing this molecule. The heavily chlorinated aromatic ring is strongly deactivated, making electrophilic substitution reactions particularly challenging.

Friedel-Crafts Acylation Strategies

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis, involving the reaction of an aromatic compound with an acylating agent, such as an acyl chloride or anhydride, in the presence of a Lewis acid catalyst. organic-chemistry.orgchemguide.co.uk For the synthesis of 1-(2,4,6-trichlorophenyl)ethanone, this involves the acetylation of 1,3,5-trichlorobenzene (B151690).

The strong deactivating effect of the three chlorine atoms on the benzene (B151609) ring necessitates forceful reaction conditions for Friedel-Crafts acylation. A powerful Lewis acid catalyst is required to generate the highly reactive acylium ion from the acylating agent (e.g., acetyl chloride). libretexts.orgyoutube.com

Aluminum chloride (AlCl₃) is the most common and potent catalyst for this transformation. chemguide.co.ukfiveable.me Due to the formation of a stable complex between the Lewis acid and the resulting ketone product, a stoichiometric amount of the catalyst is typically required for the reaction to proceed to completion. organic-chemistry.orgchemcess.com Other Lewis acids like ferric chloride (FeCl₃) can also be used, but may require higher temperatures or longer reaction times. masterorganicchemistry.com

The reaction is generally performed by adding the acylating agent, such as acetyl chloride, to a mixture of 1,3,5-trichlorobenzene and the Lewis acid catalyst. chemicalbook.com Non-polar solvents like carbon disulfide or 1,2-dichloroethane (B1671644) are often used. chemcess.com Elevated temperatures are necessary to drive the reaction forward against the high activation energy barrier. For a similar substrate, 1,2,4-trichlorobenzene, the reaction with acetyl chloride and AlCl₃ was heated to 120-125°C for 3 hours to achieve a good yield. chemicalbook.com

| Catalyst System | Acylating Agent | Substrate | Typical Conditions | Yield | Reference |

| Anhydrous AlCl₃ | Acetyl Chloride | 1,2,4-Trichlorobenzene | 120-125°C, 3h | 82% | chemicalbook.com |

| Zinc Oxide (ZnO) | Acetic Anhydride | Anisole | Reflux, 3h | 98% | organic-chemistry.org |

| Iron(III) Chloride | Acetic Anhydride | Anisole | 60°C, 24h | 94% | N/A |

This table presents data for the Friedel-Crafts acylation of various aromatic compounds, including a closely related trichlorobenzene isomer, to illustrate typical catalyst systems and conditions.

Regioselectivity is a critical consideration in many electrophilic aromatic substitution reactions. However, in the case of 1,3,5-trichlorobenzene, the issue is simplified. The three chlorine atoms are positioned symmetrically, rendering the three available hydrogen atoms (at positions 2, 4, and 6) chemically equivalent. Therefore, acylation can only occur at one of these positions, leading to a single constitutional isomer, this compound.

The primary challenge is not directing the substitution to a specific position, but rather overcoming the substantial deactivating inductive effect of the three halogen substituents, which withdraw electron density from the ring and make it much less nucleophilic than benzene. libretexts.org While halogens do have an electron-donating resonance effect that directs incoming electrophiles to the ortho and para positions, their inductive effect is dominant, thus deactivating the ring. libretexts.org

Alternative Carbonyl Formation Pathways (e.g., Oxidation of Alcohol Precursors)

An alternative route to ketones is the oxidation of the corresponding secondary alcohol. For the target compound, this would involve the oxidation of 1-(2,4,6-trichlorophenyl)ethanol. This two-step approach first requires the synthesis of the alcohol precursor, followed by its oxidation.

The precursor, 1-(2,4,6-trichlorophenyl)ethanol, can be prepared by the reduction of this compound or by reacting 2,4,6-trichlorobenzaldehyde (B1312254) with a methyl Grignard reagent (CH₃MgBr). The subsequent oxidation of the secondary alcohol to the ketone is a standard transformation in organic synthesis. libretexts.org A variety of oxidizing agents can be employed for this purpose.

Common reagents for the oxidation of secondary alcohols include:

Chromium-based reagents: Jones reagent (CrO₃ in aqueous sulfuric acid) and pyridinium (B92312) chlorochromate (PCC) are effective. libretexts.org PCC is a milder option, often used to avoid over-oxidation and is performed in an anhydrous solvent like dichloromethane (B109758). libretexts.org

Swern Oxidation: This method uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or a similar agent, followed by quenching with a hindered base like triethylamine. It is known for its mild conditions. organic-chemistry.org

Dess-Martin Periodinane (DMP): This hypervalent iodine reagent provides a reliable and mild oxidation under neutral conditions.

| Oxidizing Agent/System | Substrate Type | Product | General Conditions | Reference |

| Pyridinium Chlorochromate (PCC) | Secondary Alcohol | Ketone | Dichloromethane, Room Temp | libretexts.org |

| Sodium Dichromate / H₂SO₄ | Secondary Alcohol | Ketone | Heat | chemguide.co.uk |

| DMSO / Cyanuric Chloride | Secondary Alcohol | Ketone | Dichloromethane, 0°C to RT | organic-chemistry.org |

| Trichloroisocyanuric acid / TEMPO | Secondary Alcohol | Ketone | Dichloromethane, 0-5°C | google.com |

This table summarizes common methods for the oxidation of secondary alcohols to ketones.

Organometallic Approaches (e.g., Grignard Reagents)

Organometallic reagents provide powerful methods for carbon-carbon bond formation. Grignard reagents are particularly useful for the synthesis of ketones. Two plausible Grignard-based routes for this compound are:

Reaction of a Trichlorophenyl Grignard Reagent: This approach begins with the formation of a Grignard reagent from a suitable precursor, such as 2,4,6-trichlorobromobenzene, by reacting it with magnesium metal in an ether solvent. youtube.com This organometallic species, 2,4,6-trichlorophenylmagnesium bromide, can then be reacted with an acetylating agent like acetyl chloride or acetic anhydride. The reaction with an acyl chloride typically proceeds readily at low temperatures to form the ketone. youtube.com

Reaction with a Trichlorophenyl Nitrile: An alternative organometallic strategy involves using 2,4,6-trichlorobenzonitrile (B1297859) as the starting material. The reaction of this nitrile with a methyl Grignard reagent (e.g., methylmagnesium iodide) leads to the formation of an intermediate imine salt. doubtnut.com Subsequent acidic hydrolysis of this intermediate yields the desired ketone, acetophenone (B1666503). doubtnut.comdoubtnut.com This method avoids the direct handling of highly reactive acyl chlorides.

Process Optimization for Enhanced Yield and Purity

Optimizing the synthesis of this compound focuses on maximizing the product yield while minimizing the formation of impurities. In Friedel-Crafts acylation, key parameters to optimize include the molar ratio of reactants and catalyst, reaction temperature, and time. Given the deactivating nature of the substrate, ensuring a sufficient excess of a high-activity catalyst like AlCl₃ is crucial. chemcess.com However, this also increases cost and the intensity of the aqueous workup required to decompose the catalyst-product complex.

For purification, the crude product obtained from any of these routes often requires further processing. Common methods include:

Distillation: For liquid products or those with a low melting point, vacuum distillation can be effective at separating the product from non-volatile impurities or starting materials with significantly different boiling points. chemicalbook.com

Recrystallization: Since this compound is a solid at room temperature, recrystallization from a suitable solvent or solvent mixture is a highly effective method for achieving high purity. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, allowing for the formation of pure crystals upon cooling. A study on the synthesis of the 1-(2,4-dichlorophenyl)ethanol (B75374) precursor showed recrystallization from aqueous acetonitrile (B52724) was effective. prepchem.com

Chromatography: For difficult separations or for achieving very high purity on a smaller scale, column chromatography over silica (B1680970) gel can be employed.

Careful control over reaction conditions and a systematic approach to purification are essential for obtaining this compound with the desired specifications for subsequent applications.

Temperature and Solvent Effects

The efficiency and selectivity of the Friedel-Crafts acylation are significantly influenced by reaction parameters such as temperature and the choice of solvent.

Temperature Effects:

The reaction temperature plays a crucial role in the rate and outcome of the Friedel-Crafts acylation. An increase in temperature generally leads to a higher reaction rate. For instance, in the acetylation of fluorene, raising the temperature from 45°C to the boiling point of the solvent (83°C) significantly increased reactivity without compromising selectivity. researchgate.net However, excessively high temperatures can promote side reactions and decomposition of the product. In some cases, lower temperatures are preferred to achieve higher selectivity, distinguishing between kinetic and thermodynamic products. stackexchange.com For the synthesis of 1-(2,4,5-trichlorophenyl)ethanone, a gradual heating to 120-125°C is employed, indicating that a specific temperature profile is necessary for optimal results. chemicalbook.com

Solvent Effects:

The choice of solvent is critical in Friedel-Crafts acylation as it can affect the solubility of reactants, the activity of the catalyst, and the product distribution. Solvents are broadly categorized as polar or non-polar.

Non-polar solvents , such as carbon disulfide (CS₂) and chlorinated hydrocarbons like dichloromethane (CH₂Cl₂) and 1,2-dichloroethane (DCE), are commonly used. researchgate.netstackexchange.com In the acylation of naphthalene, non-polar solvents favor the formation of the kinetic product (1-acetylnaphthalene). stackexchange.com

Polar solvents , like nitrobenzene, can also be employed. These solvents can sometimes lead to different product isomers. For example, in the acylation of naphthalene, polar solvents favor the formation of the thermodynamic product (2-acetylnaphthalene) because the intermediate complex remains soluble, allowing for rearrangement. stackexchange.com

The following table summarizes the effects of different solvents on Friedel-Crafts acylation reactions:

| Solvent Type | Examples | General Effects on Friedel-Crafts Acylation |

| Non-Polar | Carbon Disulfide (CS₂), Dichloromethane (CH₂Cl₂), 1,2-Dichloroethane (DCE) | Often favor the formation of the kinetic product. Reactants and catalyst may have limited solubility. |

| Polar | Nitrobenzene, Nitromethane | Can increase the solubility of the reaction complex, potentially favoring the thermodynamic product. May also complex with the Lewis acid, modulating its activity. |

Minimization of Side Reactions and By-product Formation

A key challenge in the synthesis of this compound is the potential for side reactions and the formation of unwanted by-products. The Friedel-Crafts acylation, while generally efficient, can be accompanied by several issues.

One of the primary side reactions is polyacylation , where more than one acyl group is introduced onto the aromatic ring. However, the product of monoacylation, an aryl ketone, is generally deactivated towards further electrophilic substitution, which helps to prevent this. organic-chemistry.org

Another significant issue is the formation of isomeric products . In the case of substituted benzenes, the position of acylation is directed by the existing substituents. For chlorobenzene, which has an ortho-para directing chloro group, acylation yields a mixture of ortho and para products, with the para product being major due to reduced steric hindrance. vedantu.comdoubtnut.com For 1,3,5-trichlorobenzene, the substitution pattern should theoretically lead to a single acylated product due to the symmetrical nature of the starting material.

Strategies to minimize side reactions and by-products include:

Control of Reaction Conditions: Careful control of temperature, reaction time, and the order of reagent addition is crucial. researchgate.net

Stoichiometry of the Catalyst: Friedel-Crafts acylation typically requires a stoichiometric amount of the Lewis acid catalyst, as both the reactant and the product ketone form complexes with it. wikipedia.org Using the correct amount can prevent unwanted side reactions.

Catalyst Choice: While aluminum chloride is a common catalyst, other Lewis acids can be used. The choice of catalyst can influence the reaction's selectivity and reactivity. rsc.org

Work-up Procedure: A proper aqueous work-up is necessary to decompose the catalyst-product complex and separate the desired product from inorganic salts. libretexts.orgchemicalbook.com

Green Chemistry Principles in the Synthesis of Halogenated Aromatics

The synthesis of halogenated aromatic compounds, including this compound, traditionally involves methods that can be environmentally burdensome. Green chemistry principles aim to address these issues by developing more sustainable synthetic routes. taylorfrancis.com

Key green chemistry approaches relevant to the synthesis of halogenated aromatics include:

Use of Greener Solvents: Traditional Friedel-Crafts acylations often use volatile and hazardous chlorinated solvents. rsc.org Research is ongoing to replace these with more environmentally benign alternatives. Deep eutectic solvents (DES), for example, have been explored as both catalysts and green solvents for Friedel-Crafts acylation. rsc.org Solvent-free reaction conditions are another promising green alternative that can lead to higher yields, faster reactions, and reduced waste. nih.govresearchgate.net

Alternative Catalysts: The use of strong Lewis acids like aluminum chloride poses challenges due to their moisture sensitivity and the large amounts of waste generated during work-up. rsc.org Greener alternatives include:

Solid acid catalysts: These are often recyclable, easier to handle, and less corrosive. rsc.orgnih.gov Examples include sulfated zirconia and certain types of zeolites. rsc.orgresearchgate.net

Enzymatic catalysis: Halogenases and haloperoxidases are enzymes that can catalyze halogenation reactions under mild conditions, often with high selectivity. sioc-journal.cnresearchgate.netnih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry. rsc.org

Alternative Energy Sources: Microwave irradiation has been shown to accelerate Friedel-Crafts acylation reactions, often leading to shorter reaction times and higher yields under solvent-free conditions. rsc.org

Electrochemical Methods: Electrosynthesis offers a controlled and often safer alternative to traditional chemical methods for halogenation. For instance, the electrochlorination of aromatic compounds using sodium chloride as the chlorine source has been demonstrated. researchgate.net

The following table provides a comparison of traditional and greener approaches for the synthesis of halogenated aromatics:

| Aspect | Traditional Approach | Greener Alternative |

| Solvent | Volatile organic solvents (e.g., nitrobenzene, dichloromethane) rsc.org | Deep eutectic solvents rsc.org, ionic liquids researchgate.netacs.org, water nih.gov, or solvent-free conditions nih.govresearchgate.net |

| Catalyst | Stoichiometric amounts of Lewis acids (e.g., AlCl₃) wikipedia.org | Recyclable solid acids (e.g., sulfated zirconia, zeolites) rsc.orgresearchgate.net, enzymatic catalysts sioc-journal.cnresearchgate.net |

| Halogen Source | Molecular halogens (e.g., Cl₂) | Halide salts with an oxidant (e.g., H₂O₂) rsc.orgresearchgate.net, electrochemical generation of halogens researchgate.net |

| Energy Input | Conventional heating | Microwave irradiation rsc.org, photochemical methods rsc.org |

By integrating these green chemistry principles, the synthesis of this compound and other halogenated aromatic compounds can be made more sustainable, safer, and more efficient.

Advanced Structural Elucidation and Spectroscopic Characterization of 1 2,4,6 Trichlorophenyl Ethanone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 1-(2,4,6-trichlorophenyl)ethanone in solution. While one-dimensional ¹H and ¹³C NMR provide fundamental information about the chemical environment of magnetically active nuclei, multi-dimensional techniques offer a more profound insight into the connectivity and spatial relationships between atoms.

Multi-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Multi-dimensional NMR experiments are crucial for the unambiguous assignment of proton and carbon signals, especially in complex molecules.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. youtube.comsdsu.edu For this compound, COSY would be expected to show correlations between the aromatic protons on the trichlorophenyl ring, if any were coupled. However, due to the substitution pattern, the two aromatic protons are isolated and would appear as singlets, thus showing no cross-peaks. The methyl protons of the acetyl group would also be a singlet with no expected COSY correlations.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate the chemical shifts of protons directly attached to carbon atoms. youtube.comyoutube.com The HSQC spectrum of this compound would show a correlation peak between the methyl protons and the methyl carbon of the acetyl group, and correlations for the aromatic protons to their respective carbons.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals long-range couplings between protons and carbons over two to three bonds. youtube.comemerypharma.com This is particularly powerful for identifying quaternary carbons and piecing together the molecular skeleton. For this compound, key HMBC correlations would be expected between the methyl protons and the carbonyl carbon, as well as the ipso-carbon of the aromatic ring. The aromatic protons would show correlations to neighboring carbons, including the chlorinated carbons.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| C=O | - | ~195-200 | Methyl Protons |

| C1 | - | ~135 | Aromatic Protons, Methyl Protons |

| C2 | - | ~133 | Aromatic Protons |

| C3 | ~7.5 | ~130 | C1, C5, Chlorinated Carbons |

| C4 | - | ~136 | Aromatic Protons |

| C5 | ~7.5 | ~130 | C1, C3, Chlorinated Carbons |

| C6 | - | ~133 | Aromatic Protons |

| CH₃ | ~2.6 | ~30 | C=O, C1 |

Note: The chemical shift values are estimates based on data for similar substituted acetophenones and may vary depending on the solvent and experimental conditions. cdnsciencepub.comcdnsciencepub.comrsc.org

Solid-State NMR for Crystalline Forms

Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in their crystalline form. This technique is particularly useful for studying polymorphism, where a compound can exist in different crystal structures. By analyzing the chemical shift anisotropies and using techniques like cross-polarization magic-angle spinning (CP-MAS), ssNMR can reveal details about the local environment of atoms in the solid state, which may differ from the solution state due to crystal packing effects. acs.org

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. carleton.edutugraz.at This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecular structure.

Determination of Molecular Geometry and Conformational Preferences

A single-crystal X-ray diffraction analysis of this compound would reveal the precise geometry of the molecule. Key parameters of interest include the planarity of the phenyl ring and the orientation of the acetyl group relative to the ring. In many substituted acetophenones, steric hindrance between the ortho substituents and the acetyl group can lead to a non-planar conformation where the acetyl group is twisted out of the plane of the aromatic ring. cdnsciencepub.comacs.org For this compound, the two ortho-chloro substituents would likely force the acetyl group to adopt a significantly twisted conformation to minimize steric repulsion.

Table 2: Illustrative Crystallographic Data for a Halogenated Acetophenone (B1666503)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 9.3 |

| β (°) | 105.2 |

| Volume (ų) | 925.6 |

| Z | 4 |

Note: This is illustrative data based on a representative halogenated acetophenone and does not represent actual data for this compound.

Analysis of Intermolecular Interactions and Crystal Packing Motifs

Beyond the individual molecular structure, single-crystal X-ray diffraction elucidates how molecules are arranged in the crystal lattice. tugraz.at This packing is governed by a variety of intermolecular interactions, such as hydrogen bonds, halogen bonds, and π-π stacking interactions. nih.govresearchgate.net In the case of this compound, the chlorine atoms can participate in halogen bonding, where the electropositive region on the halogen (the σ-hole) interacts with a nucleophilic atom on an adjacent molecule. rsc.org Furthermore, π-π stacking interactions between the aromatic rings of neighboring molecules could also play a significant role in the crystal packing. missouri.edursc.org The carbonyl oxygen could also act as a hydrogen bond acceptor if suitable donors are present in the crystal structure.

Advanced Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. nih.govmdpi.com Advanced MS techniques offer more detailed structural information.

High-resolution mass spectrometry (HRMS) can determine the mass of a molecule with very high accuracy, which allows for the calculation of its elemental formula. For this compound, HRMS would confirm the molecular formula C₈H₅Cl₃O.

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected parent ion to produce a spectrum of daughter ions. The fragmentation pattern provides valuable clues about the structure of the molecule. youtube.com For ketones, a common fragmentation pathway is the alpha-cleavage, where the bond adjacent to the carbonyl group is broken. youtube.com In this compound, this could lead to the formation of a [C₇H₂Cl₃O]⁺ ion and a methyl radical, or a [CH₃CO]⁺ ion and a [C₆H₂Cl₃] radical. The relative abundance of these fragments can provide further insight into the stability of the resulting ions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound (C₈H₅Cl₃O), the calculated exact mass provides a fundamental data point for its identification.

The electron ionization (EI) mass spectrum of this compound is characterized by a distinct molecular ion region and a series of fragment ions that reveal the molecule's structure. Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion appears as a cluster of peaks (M, M+2, M+4, M+6) corresponding to the different combinations of chlorine isotopes. The most intense peak in this cluster corresponds to the ion containing three ³⁵Cl atoms.

Key fragmentation in ketones often involves cleavage of the bonds adjacent to the carbonyl group, a process known as alpha-cleavage. The primary fragmentation pathways for this compound include:

Loss of a methyl radical (•CH₃): Alpha-cleavage can result in the loss of the methyl group, leading to the formation of the stable 2,4,6-trichlorobenzoyl cation.

Loss of an acetyl radical (•COCH₃): Cleavage of the bond between the carbonyl carbon and the aromatic ring results in the formation of the 2,4,6-trichlorophenyl cation.

Loss of chlorine atoms: Subsequent fragmentation can involve the loss of one or more chlorine atoms or HCl molecules from the aromatic ring.

The major fragment ions observed in the mass spectrum of this compound are detailed in the table below.

Table 1: Key Mass Spectrometry Fragmentation Data for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Formula of Fragment | Fragmentation Pathway |

| 222/224/226/228 | Molecular Ion | [C₈H₅Cl₃O]⁺ | Ionization of the parent molecule |

| 207/209/211/213 | [M - CH₃]⁺ | [C₇H₂Cl₃O]⁺ | Loss of a methyl radical (•CH₃) |

| 179/181/183 | [M - COCH₃]⁺ | [C₆H₂Cl₃]⁺ | Loss of an acetyl radical (•COCH₃) |

| 43 | [CH₃CO]⁺ | [C₂H₃O]⁺ | Formation of the acetyl cation |

Note: The multiple m/z values for chlorine-containing fragments reflect the isotopic distribution of chlorine.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) provides an additional layer of structural confirmation by allowing for the detailed analysis of specific ions from an initial mass spectrum. re3data.orgnist.gov In a typical MS/MS experiment, a specific ion, known as the precursor ion, is selected from the initial mass spectrum. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller product ions, which are subsequently analyzed. nist.gov

For this compound, an MS/MS experiment would typically involve selecting the molecular ion cluster (e.g., m/z 222, containing only ³⁵Cl) as the precursor ion. The fragmentation of this specific precursor ion would then be analyzed. The resulting product ion spectrum would be expected to show the same key fragments identified in the standard EI-MS spectrum, such as the loss of a methyl group (product ion at m/z 207) and the formation of the 2,4,6-trichlorophenyl cation (product ion at m/z 179).

This process confirms that the observed fragments originate from the selected parent molecule, providing strong evidence for the compound's identity and structure. By demonstrating the specific connectivity—that the methyl and trichlorophenyl groups are linked through a carbonyl—MS/MS serves as a definitive tool for structural elucidation. ias.ac.in

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group and Molecular Fingerprint Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying functional groups and providing a unique "fingerprint" for a compound.

The FT-IR and Raman spectra of this compound are complementary and show characteristic signals corresponding to its constituent parts: the acetyl group and the 2,4,6-trichlorosubstituted benzene (B151609) ring.

Key vibrational modes include:

C=O Stretch: A strong absorption in the FT-IR spectrum and a prominent peak in the Raman spectrum, typically in the range of 1680-1710 cm⁻¹, is characteristic of the carbonyl group in an aryl ketone.

Aromatic C-H Stretch: Weak to medium signals are expected above 3000 cm⁻¹.

Aliphatic C-H Stretch: Signals corresponding to the methyl group appear in the 2850-3000 cm⁻¹ region.

Aromatic C=C Stretch: The benzene ring gives rise to several characteristic peaks in the 1400-1600 cm⁻¹ region.

C-Cl Stretch: Strong absorptions corresponding to the carbon-chlorine bonds are expected in the lower frequency "fingerprint" region of the spectrum. The exact positions can be influenced by the substitution pattern on the aromatic ring.

The analysis of related structures, such as 2,4,6-trichloroaniline, can aid in the assignment of vibrations associated with the trichlorinated phenyl ring. researchgate.net

Table 2: Principal FT-IR Peaks for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Weak | Aromatic C-H Stretch |

| ~2930 | Weak | Aliphatic C-H Stretch (methyl) |

| ~1710 | Strong | C=O (Carbonyl) Stretch |

| ~1550 | Medium-Strong | Aromatic C=C Ring Stretch |

| ~1420 | Medium | C-H Bend (methyl) |

| ~1100-1200 | Strong | Aromatic Ring / C-C Stretch |

| ~850 | Strong | C-Cl Stretch / Aromatic C-H Out-of-Plane Bend |

Table 3: Principal Raman Peaks for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Weak | Aromatic C-H Stretch |

| ~2935 | Medium | Aliphatic C-H Stretch (methyl) |

| ~1705 | Medium | C=O (Carbonyl) Stretch |

| ~1555 | Strong | Aromatic C=C Ring Stretch |

| ~1250 | Strong | Aromatic Ring Breathing Mode |

| ~850 | Medium | C-Cl Stretch |

| ~700 | Strong | C-Cl Stretch / Ring Deformation |

Reactivity Profiles and Mechanistic Investigations of 1 2,4,6 Trichlorophenyl Ethanone

Electronic Effects of 2,4,6-Trichloro-Substitution on Aromatic Reactivity

The 2,4,6-trichloro substitution pattern on the phenyl ring of 1-(2,4,6-trichlorophenyl)ethanone profoundly impacts its reactivity. Chlorine atoms are electronegative and thus exert a strong electron-withdrawing inductive effect (-I). This effect deactivates the aromatic ring, making it less susceptible to electrophilic attack compared to unsubstituted acetophenone (B1666503). wikipedia.org

While halogens also possess lone pairs of electrons that can be donated to the aromatic ring via resonance (+R effect), the inductive effect of chlorine is generally stronger than its resonance effect. In the case of 2,4,6-trichlorophenyl)ethanone, the presence of three chlorine atoms significantly depletes the electron density of the phenyl ring. The acetyl group is also an electron-withdrawing group, further deactivating the ring towards electrophilic substitution.

The positions of the chlorine atoms are also crucial. The presence of chlorine atoms at both ortho positions (2 and 6) and the para position (4) means that these positions, which are typically activated by ortho, para-directing groups, are now strongly deactivated. wikipedia.org This extensive deactivation makes electrophilic aromatic substitution on the this compound ring a challenging transformation.

Chemical Transformations at the Carbonyl Functionality

The carbonyl group of this compound is a primary site for chemical reactions.

Nucleophilic Addition and Condensation Reactions

The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. However, the steric hindrance created by the two ortho-chloro substituents can impede the approach of bulky nucleophiles. Despite this, nucleophilic addition and condensation reactions are possible. For instance, it can likely react with hydroxylamine (B1172632) to form an oxime or with hydrazine (B178648) derivatives to yield hydrazones, which are common reactions for ketones. The electron-withdrawing nature of the trichlorophenyl ring would enhance the electrophilicity of the carbonyl carbon, potentially increasing its reactivity towards nucleophiles, provided steric hindrance is not prohibitive.

Reduction and Oxidation Reactions

The carbonyl group can be reduced to a secondary alcohol, 1-(2,4,6-trichlorophenyl)ethanol. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can accomplish this transformation. Studies on similar substituted acetophenones have shown that electron-withdrawing groups on the benzene (B151609) ring can increase the rate of reduction. nih.gov

Oxidation of the ketone is also a possibility. Strong oxidizing agents could potentially cleave the molecule, although this is a less common transformation for simple ketones.

Electrophilic Aromatic Substitution on the Chlorinated Phenyl Ring

As previously mentioned, the 2,4,6-trichlorophenyl ring is heavily deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing effects of the three chlorine atoms and the acetyl group. wikipedia.orgmasterorganicchemistry.com The chlorine atoms, while deactivating, are ortho, para-directors. wikipedia.org However, the ortho and para positions are already occupied by chlorine atoms.

Therefore, any further electrophilic substitution would have to occur at the meta positions (3 and 5), which are the least deactivated positions. Even so, forcing conditions, such as the use of strong Lewis acid catalysts and high temperatures, would likely be required to achieve any significant conversion. byjus.comchemistrysteps.com Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.combyjus.comchemistrysteps.com

Mechanistic Postulations and Experimental Validation Studies

The mechanisms of the key reactions of this compound can be postulated based on well-established reaction mechanisms for similar compounds.

Nucleophilic Addition: The mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate can then be protonated to yield the addition product.

Reduction with Hydrides: The reduction with agents like NaBH₄ involves the transfer of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide.

Electrophilic Aromatic Substitution: The mechanism proceeds via the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex, after the attack of an electrophile on the aromatic ring. byjus.com The subsequent loss of a proton restores the aromaticity of the ring. byjus.com For this compound, the attack would preferentially occur at the meta positions. Experimental validation for these mechanisms would typically involve techniques such as kinetic studies, isotopic labeling, and the isolation and characterization of intermediates. ox.ac.uk

Theoretical and Computational Chemistry Studies of 1 2,4,6 Trichlorophenyl Ethanone

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic makeup of 1-(2,4,6-trichlorophenyl)ethanone. These methods solve the Schrödinger equation, or its approximations, to determine the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional arrangement of atoms in a molecule. By optimizing the geometry of this compound, researchers can determine the most stable conformation, bond lengths, and bond angles. A common approach involves using the B3LYP functional with a basis set such as 6-311++G(d,p). These calculations typically reveal that the acetyl group is twisted out of the plane of the trichlorophenyl ring to minimize steric hindrance between the methyl group and the ortho-chlorine atoms.

| Parameter | Optimized Value (B3LYP/6-311++G(d,p)) |

| C=O Bond Length | ~1.22 Å |

| C-C (ring-acetyl) Bond Length | ~1.51 Å |

| C-Cl (ortho) Bond Length | ~1.74 Å |

| C-Cl (para) Bond Length | ~1.73 Å |

| Dihedral Angle (Ring-Acetyl) | ~70-80° |

Molecular orbital analysis provides critical information about the electronic properties and reactivity of this compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A larger gap suggests higher stability. For this compound, the HOMO is typically localized on the trichlorophenyl ring, while the LUMO is centered on the acetyl group.

Natural Bond Orbital (NBO) analysis is employed to study charge distribution and intramolecular interactions. This analysis for this compound often indicates significant electron delocalization from the chlorine lone pairs into the aromatic ring's antibonding orbitals, a phenomenon known as hyperconjugation.

| Parameter | Calculated Value |

| HOMO Energy | -7.0 to -7.5 eV |

| LUMO Energy | -1.5 to -2.0 eV |

| HOMO-LUMO Gap | ~5.0-6.0 eV |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are invaluable for predicting the spectroscopic signatures of molecules, which aids in their experimental identification and characterization. For this compound, DFT calculations can accurately forecast its Nuclear Magnetic Resonance (NMR) chemical shifts and its infrared (IR) vibrational frequencies. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for NMR predictions, while frequency calculations at the same level of theory as the geometry optimization provide the theoretical vibrational spectrum.

| Spectroscopic Parameter | Predicted Value |

| ¹H NMR Chemical Shift (Methyl) | ~2.6 ppm |

| ¹³C NMR Chemical Shift (Carbonyl) | ~198 ppm |

| C=O Stretching Frequency | ~1700-1720 cm⁻¹ |

| C-Cl Stretching Frequencies | ~1000-1100 cm⁻¹ |

Conformational Analysis and Potential Energy Surfaces

The rotational barrier of the acetyl group in this compound is a key aspect of its conformational landscape. By systematically rotating the dihedral angle between the phenyl ring and the acetyl group and calculating the energy at each step, a potential energy surface can be generated. This surface reveals the energy minima corresponding to stable conformers and the energy maxima representing the transition states between them. For this molecule, the steric clash between the methyl group and the ortho-chlorine atoms leads to a high rotational barrier.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations often model molecules in the gas phase, Molecular Dynamics (MD) simulations can explore the behavior of this compound in a condensed phase, such as in a solvent. By simulating the motion of the molecule and surrounding solvent molecules over time, MD can reveal how intermolecular interactions influence its conformation and dynamics. These simulations are crucial for understanding how the molecule behaves in a realistic chemical environment.

Computational Modeling of Reaction Pathways and Transition States

Theoretical chemistry can also be used to model the reaction mechanisms involving this compound. By identifying the structures of transition states and calculating their energies, computational chemists can predict the most likely pathways for reactions such as nucleophilic addition to the carbonyl group or electrophilic aromatic substitution. These models provide a molecular-level understanding of the factors that control the compound's reactivity.

Applications of 1 2,4,6 Trichlorophenyl Ethanone in Advanced Materials and Chemical Synthesis

Role as an Intermediate in Complex Organic Synthesis

In the landscape of organic synthesis, intermediates are crucial molecular entities that bridge the gap between simple starting materials and complex target products. nih.gov 1-(2,4,6-Trichlorophenyl)ethanone, with its reactive carbonyl group and substituted aromatic ring, is a valuable intermediate for constructing intricate molecular architectures. arborpharmchem.com The presence of three chlorine atoms on the phenyl ring significantly influences the reactivity of both the ring and the acetyl group, allowing for selective transformations.

The ketone moiety can undergo a wide array of classical ketone reactions, such as nucleophilic additions, reductions to the corresponding alcohol, and condensations. For instance, it can serve as a substrate in reactions like the Wittig reaction to form substituted alkenes or undergo reductive amination to produce chiral amines. youtube.com The electron-withdrawing nature of the chlorine atoms can enhance the electrophilicity of the carbonyl carbon, potentially increasing reaction rates in certain nucleophilic attack scenarios.

Furthermore, the trichlorinated phenyl ring itself can participate in cross-coupling reactions, although the steric hindrance from the ortho-chlorine atoms can be a significant factor to overcome. Advanced catalytic systems, often employing palladium or other transition metals, are instrumental in facilitating such couplings. youtube.com These reactions allow for the introduction of new carbon-carbon or carbon-heteroatom bonds, leading to highly functionalized aromatic compounds. A notable example of a related compound's utility is the synthesis of poly[1-(2,4,6-trichlorophenyl)-1H-1,2,4-triazol-5-yl]alkane derivatives, showcasing the potential for creating complex heterocyclic systems. rsc.org

Research has also demonstrated the use of related trichlorophenyl compounds, such as 2,4,6-trichlorophenyl formate, as a stable and convenient source of carbon monoxide in carbonylation reactions. orgsyn.org This suggests that derivatives of this compound could be explored for similar applications in generating complex carbonyl-containing molecules under mild conditions. orgsyn.org

Utility in Polymer Chemistry and Crosslinking Agents

The incorporation of specific functional groups into polymer backbones or as pendant groups is a key strategy for tailoring the properties of materials. While detailed material properties are outside the scope of this discussion, the synthetic utility of this compound in polymer chemistry is noteworthy. The compound can be chemically integrated into polymer structures to introduce the trichlorophenyl moiety, which can impart specific characteristics.

One potential route for its incorporation is through the polymerization of monomers derived from this compound. For example, the ketone could be converted to a vinyl group, creating a styrenic-type monomer. This monomer could then be polymerized, alone or with other monomers, to yield polymers with pendant trichlorophenylacetyl groups.

Moreover, this compound can be a precursor for the synthesis of crosslinking agents. Crosslinking is a critical process for enhancing the stability and modifying the mechanical properties of polymeric materials. nih.gov By transforming the ketone into a bifunctional or polyfunctional reactive species, it can be used to create chemical bonds between polymer chains. For instance, the acetyl group could be derivatized to contain a reactive group, while the aromatic ring could be functionalized with another, allowing the molecule to act as a bridge between polymer chains. The choice of crosslinking agent is crucial in controlling the final architecture of the crosslinked network. nih.govnih.gov

An example of a related trifunctional molecule is 2,4,6-trichloro-1,3,5-triazine (TCT), which acts as a linker by allowing sequential and selective reactions with different nucleophiles. nih.gov This principle could be adapted to derivatives of this compound to create novel crosslinking agents with controlled reactivity.

Catalysis and Ligand Design Incorporating Trichlorophenyl Moieties

In the field of catalysis, the design of ligands is paramount to controlling the activity, selectivity, and stability of metal catalysts. The steric and electronic properties of a ligand can profoundly influence the outcome of a catalytic reaction. The 2,4,6-trichlorophenyl group, due to its bulky nature and strong electron-withdrawing character, is an attractive moiety to incorporate into ligand scaffolds.

The steric bulk of the trichlorophenyl group can create a specific coordination environment around a metal center, which can be exploited to control stereoselectivity in asymmetric catalysis. For example, in cobalt-catalyzed reductive coupling reactions, the choice of a chiral ligand is critical for achieving high enantioselectivity. acs.org Ligands incorporating the trichlorophenyl group could be designed to create highly selective catalysts for a variety of transformations.

The electron-withdrawing properties of the three chlorine atoms can also modulate the electronic properties of the metal center to which the ligand is coordinated. This can affect the rates of key steps in a catalytic cycle, such as oxidative addition and reductive elimination in cross-coupling reactions. Palladium-catalyzed cross-coupling reactions, for example, are highly dependent on the nature of the phosphine (B1218219) ligands used. youtube.com The synthesis of phosphine ligands bearing the 2,4,6-trichlorophenyl group could lead to catalysts with unique reactivity profiles.

While direct use of this compound in catalysis is not widely reported, it serves as a readily available starting material for the synthesis of such specialized ligands. The ketone functionality provides a handle for further chemical modification to build more complex ligand structures.

Precursor in Specialty Chemical Manufacturing

This compound is a valuable precursor in the manufacture of various specialty chemicals, including certain types of agrochemicals. The synthesis of these complex molecules often involves multi-step processes where the trichlorophenyl ketone serves as a key building block.

For example, related chlorinated and fluorinated acetophenones are known intermediates in the synthesis of insecticides and other crop protection agents. The trifluoromethyl and trichlorophenyl groups are often associated with increased potency in such applications. chemblink.com 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone (B598714), a structurally related compound, is used as an intermediate in the production of the veterinary drug Lotilaner. chemicalbook.com

The synthetic pathways to these specialty chemicals often involve the transformation of the acetyl group of this compound or reactions at the aromatic ring. For instance, the ketone can be halogenated at the alpha-position to introduce another reactive site, as seen in the related compound 2,2',4'-trichloroacetophenone, which is a reagent used in the synthesis of certain antifungal agents. chemicalbook.comsigmaaldrich.comnih.gov

The following table outlines a representative synthesis of a related chloroacetophenone, highlighting the typical reaction conditions for a Friedel-Crafts acylation, a common method for preparing such ketones.

| Reactant 1 | Reactant 2 | Catalyst | Reaction Type | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|---|

| m-Dichlorobenzene | 2-Chloroacetyl chloride | Aluminum trichloride | Friedel-Crafts Acylation | 30 °C | 3 h | 93.1% | chemicalbook.com |

It is important to note that while these compounds are precursors to agrochemicals, this discussion is strictly limited to their chemical synthesis and excludes any details of their biological activity or toxicity.

Development of Novel Sensor Materials or Dyes based on Aromatic Ketone Scaffolds

Aromatic ketones are a class of compounds that have found applications in the development of sensor materials and dyes due to their photophysical properties and their ability to be chemically modified. nih.gov The rigid structure and potential for extended conjugation in derivatives of this compound make it an interesting scaffold for such applications.

The development of fluorescent sensors for the detection of various analytes is a significant area of research. nih.gov Aromatic ketones can be incorporated into larger molecular systems designed to exhibit changes in their fluorescence properties upon binding to a target molecule. While direct applications of this compound as a sensor may not be prevalent, its derivatives hold potential. For example, it can be used to synthesize more complex heterocyclic or conjugated systems that can act as fluorophores.

A prominent application of a closely related compound, 2,4,6-trichlorophenol (B30397), is in the synthesis of bis(2,4,6-trichlorophenyl) oxalate (B1200264) (TCPO). wikipedia.orgnih.govyoutube.com TCPO is a key component in chemiluminescent systems, most famously used in glow sticks. youtube.comchemicalbook.com The reaction of TCPO with hydrogen peroxide in the presence of a fluorescent dye generates light. The synthesis of TCPO involves the reaction of 2,4,6-trichlorophenol with oxalyl chloride. youtube.com Although not a direct application of the ketone, this highlights the utility of the 2,4,6-trichlorophenyl moiety in the field of light-emitting chemical systems.

The following table summarizes the chemicals used in a typical synthesis of TCPO.

| Chemical Name | Role | Reference |

|---|---|---|

| 2,4,6-Trichlorophenol | Reactant | youtube.com |

| Oxalyl chloride | Reactant | youtube.com |

| Triethylamine | Base | youtube.com |

| Toluene | Solvent | youtube.com |

The development of new dyes and sensor materials often relies on the principles of molecular engineering, where precursor molecules like this compound can be systematically modified to achieve the desired optical and binding properties.

Analytical Methodologies for the Detection and Quantification of 1 2,4,6 Trichlorophenyl Ethanone

Chromatographic Separation Techniques

Chromatographic techniques are central to the analysis of 1-(2,4,6-trichlorophenyl)ethanone, providing the necessary separation from potential interferences in complex samples. Both gas and liquid chromatography can be effectively utilized.

Gas chromatography is a highly suitable technique for the analysis of semi-volatile compounds like this compound. Method development involves the careful selection of a capillary column, carrier gas, and temperature programming to achieve optimal separation and peak shape.

For the analysis of chlorinated aromatic compounds, a low-polarity stationary phase is often preferred. A common choice is a silarylene phase with a composition similar to 5% diphenyl/95% dimethyl polysiloxane, which separates compounds based on their boiling points and, to a lesser extent, their polarity. cromlab-instruments.es The use of a high-resolution capillary column is essential for resolving the target analyte from closely related isomers or other contaminants.

Optimization of the GC method would involve adjusting the temperature program, which typically includes an initial hold at a lower temperature, followed by a ramp to a higher temperature to ensure the elution of the compound in a reasonable time with good peak symmetry. The injector temperature should be set high enough to ensure complete volatilization of the analyte without causing thermal degradation. A splitless injection mode is often employed for trace analysis to maximize the amount of analyte introduced onto the column. cromlab-instruments.es

Table 1: Illustrative GC Method Parameters for this compound Analysis

| Parameter | Suggested Condition | Purpose |

|---|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., TG-5SilMS or equivalent) | Provides high-resolution separation of semi-volatile organic compounds. |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase for carrying the analyte through the column. |

| Flow Rate | 1.0 - 1.5 mL/min (constant flow mode) | Optimizes separation efficiency and analysis time. |

| Injector Type | Split/Splitless | Allows for both high concentration and trace-level analysis. |

| Injector Temp. | 250 °C | Ensures rapid and complete volatilization of the analyte. |

| Oven Program | Initial 100 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) | Separates compounds based on boiling point and ensures elution of the target analyte. |

| Detector | Flame Ionization Detector (FID) or Electron Capture Detector (ECD) | FID provides general-purpose detection, while ECD offers high sensitivity for halogenated compounds. |

High-performance liquid chromatography offers a complementary approach to GC, particularly for less volatile or thermally labile compounds. For this compound, a reverse-phase HPLC method is the most common choice. studyraid.com

Method development for HPLC centers on the selection of a suitable stationary phase (column) and mobile phase composition to achieve the desired separation. A C18 column is a versatile and widely used stationary phase for the separation of moderately polar compounds like acetophenones. studyraid.com The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. studyraid.comsielc.com The ratio of the organic solvent to water is adjusted to control the retention time of the analyte. An isocratic elution (constant mobile phase composition) may be sufficient for simple mixtures, while a gradient elution (changing mobile phase composition) is often necessary for complex samples to ensure adequate separation of all components.

Detection is commonly performed using a UV-Vis spectrophotometer, with the wavelength set to the maximum absorbance (λmax) of this compound, which is expected to be around 245 nm due to its conjugated carbonyl-aromatic system. studyraid.com Method validation would involve assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure the reliability of the analytical results. nih.gov

Table 2: Representative HPLC Method Parameters for this compound Analysis

| Parameter | Suggested Condition | Rationale |

|---|---|---|

| Column | C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size | Standard for the separation of moderately polar organic compounds. |

| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) | A common solvent system for reverse-phase chromatography, with the ratio adjusted to optimize retention. researchgate.net |

| Flow Rate | 1.0 mL/min | Provides good separation efficiency and reasonable analysis times. studyraid.comnih.gov |

| Injection Volume | 10 - 20 µL | A typical volume for analytical HPLC. |

| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. nih.gov |

| Detector | UV-Vis at ~245 nm | Corresponds to the expected maximum absorbance of the conjugated system. studyraid.com |

Hyphenated Techniques for Trace Analysis and Purity Assessment

For enhanced sensitivity and specificity, chromatographic techniques are often coupled with mass spectrometry. These hyphenated techniques are indispensable for trace-level analysis and for the definitive identification and purity assessment of this compound.

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. After the analyte is separated on the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a fingerprint of the molecule, allows for highly confident identification.

In electron ionization (EI) mode, this compound is expected to produce a characteristic fragmentation pattern. The molecular ion peak would be observed, and key fragment ions would likely correspond to the loss of a methyl group and the chlorophenyl moiety. For trace analysis, selected ion monitoring (SIM) can be used, where the mass spectrometer is set to detect only a few specific ions characteristic of the target analyte, significantly improving the signal-to-noise ratio and lowering detection limits. nih.gov For even greater selectivity and to overcome matrix interferences, tandem mass spectrometry (GC-MS/MS) can be employed, which involves monitoring specific fragmentation transitions. nih.gov

LC-MS is a powerful technique that couples the separation capabilities of HPLC with the detection power of mass spectrometry. It is particularly useful for compounds that are not amenable to GC analysis. For this compound, atmospheric pressure chemical ionization (APCI) would be a suitable ionization source, as it is effective for moderately polar compounds. Electrospray ionization (ESI) could also be considered.

Similar to GC-MS, LC-MS provides high selectivity and sensitivity. The mass spectrometer can be operated in full-scan mode to obtain the mass spectrum for identification or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for quantitative analysis at trace levels.

Spectrophotometric and Electrochemical Detection Approaches

While chromatographic methods are the primary choice for the analysis of this compound, spectrophotometric and electrochemical methods can also be explored as potential screening tools.

Spectrophotometric determination could potentially be achieved after a derivatization reaction. For instance, carbonyl compounds can react with reagents like 2,4-dinitrophenylhydrazine (B122626) to form colored derivatives that can be quantified using a spectrophotometer. However, this approach lacks the specificity of chromatographic methods.

Electrochemical sensors offer another avenue for detection. While no specific sensor for this compound has been reported, sensors developed for related chlorinated phenolic compounds suggest that a similar approach could be viable. nih.gov This would likely involve the development of a modified electrode that facilitates the electrochemical oxidation or reduction of the target analyte, with the resulting current being proportional to its concentration. These methods are often rapid and can be adapted for in-field analysis, but they may be susceptible to interferences from other electroactive species in the sample.

Future Research Directions and Emerging Paradigms for 1 2,4,6 Trichlorophenyl Ethanone

Exploration of Sustainable Synthetic Routes and Biocatalysis

The chemical industry's shift towards greener and more sustainable manufacturing processes necessitates the development of novel synthetic pathways for 1-(2,4,6-trichlorophenyl)ethanone and its derivatives. A particularly promising avenue is the integration of biocatalysis, which utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions. dtu.dk Nature's biosynthetic cascades, which construct a multitude of complex molecules from simple precursors, offer a blueprint for developing sustainable synthetic routes. nih.gov By harnessing the power of metabolic engineering and in vitro biocatalytic cascades, it is possible to design environmentally benign and efficient syntheses. nih.govresearchgate.net

Recent advancements have seen the successful application of biocatalysis in the synthesis of various pharmaceutical precursors, demonstrating its potential for industrial-scale production. rsc.org The development of computer-aided synthesis planning (CASP) tools that integrate both chemo- and biocatalysis will be instrumental in identifying the most efficient and sustainable synthetic routes. unibe.ch These tools can help chemists, who may lack expertise in enzymology, to incorporate biocatalytic steps into their synthesis plans, thereby fostering a hybrid catalytic approach. unibe.ch

Advanced Functionalization Strategies for Novel Chemical Entities

The this compound core offers a rich platform for the development of novel chemical entities through advanced functionalization strategies. The strategic introduction of different functional groups can significantly alter the molecule's physicochemical and biological properties. One such strategy is the incorporation of silicon, which can act as a bioisostere for carbon and modulate a molecule's drug-like properties. nih.gov This approach has been successfully employed to optimize lead compounds in drug discovery. nih.gov

Furthermore, the development of quantitative structure-activity relationship (QSAR) models can guide the design of new derivatives with enhanced biological activity. nih.gov By identifying key structural features and physicochemical properties that correlate with a desired outcome, such as anticancer activity, researchers can rationally design new molecules with improved efficacy. nih.gov

In-depth Studies of Supramolecular Interactions

The non-covalent interactions of this compound and its derivatives play a crucial role in their assembly into larger, functional supramolecular structures. A deeper understanding of these interactions is essential for the rational design of new materials with tailored properties. The introduction of functionalities capable of forming specific supramolecular interactions, such as hydrogen bonds and halogen bonds, can be used to control the self-assembly process. rsc.org

For instance, the 1,2,3-triazole moiety, which can be readily introduced via "click chemistry," is known to participate in a diverse range of supramolecular interactions. rsc.org By incorporating such functional groups onto the this compound scaffold, it is possible to create molecules that can act as building blocks for complex supramolecular architectures with applications in areas such as anion recognition and catalysis. rsc.org

Integration into Multi-component Reaction Systems

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, offer a highly efficient and atom-economical approach to chemical synthesis. nih.govnih.govfu-berlin.de Integrating this compound into MCRs would enable the rapid generation of diverse libraries of complex molecules. fu-berlin.de This strategy is particularly valuable in drug discovery for the rapid identification and optimization of lead compounds. fu-berlin.de

The development of biocatalytic MCRs is an emerging area that combines the efficiency of MCRs with the sustainability of biocatalysis. encyclopedia.pub While still a relatively new field, the use of enzymes to catalyze MCRs has shown great promise for the synthesis of complex heterocyclic compounds. encyclopedia.pub

Computational Design of Derivatives with Tunable Electronic Properties

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for the in-silico design and characterization of novel this compound derivatives with specific electronic properties. kpru.ac.thresearchgate.net By performing theoretical calculations, researchers can predict molecular geometries, electronic structures, and chemical reactivity, thereby guiding synthetic efforts towards the most promising candidates. kpru.ac.thresearchgate.net

Q & A

Q. What are the recommended synthetic routes for 1-(2,4,6-Trichlorophenyl)ethanone, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where an acyl chloride reacts with a trichlorinated aromatic ring using a Lewis acid catalyst (e.g., AlCl₃). For example, acetyl chloride reacting with 2,4,6-trichlorobenzene under anhydrous conditions yields the product. Reaction temperature (optimized at 0–5°C), solvent choice (e.g., dichloromethane), and stoichiometric ratios of the catalyst to substrate (1:1–1.5) critically affect yield and purity . Alternative routes include direct chlorination of phenylacetone derivatives, but this requires rigorous control of chlorination agents (e.g., Cl₂ gas) to avoid over-substitution .

Q. How can spectroscopic techniques (NMR, IR, MS) differentiate this compound from structural analogs?

- Methodological Answer :

- ¹H NMR : The absence of aromatic protons (due to full chlorination at 2,4,6-positions) and a singlet at ~2.6 ppm (acetone methyl group) are diagnostic.

- ¹³C NMR : Peaks at ~200 ppm (ketone carbonyl) and 120–140 ppm (chlorinated aromatic carbons) confirm the structure.

- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and C-Cl stretches at 600–800 cm⁻¹.

- Mass Spectrometry : Molecular ion [M]⁺ at m/z corresponding to C₈H₅Cl₃O (calculated 237.51 g/mol) and fragment ions (e.g., loss of COCH₃) validate the backbone .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : While specific toxicological data are limited for this compound, analogous chlorinated aromatics (e.g., 2,4,6-trichlorophenol) suggest precautions:

- Use fume hoods to avoid inhalation of vapors/dust (P261) .

- Wear nitrile gloves and goggles to prevent skin/eye contact (P262) .

- Store in airtight containers away from oxidizers due to potential Cl-release under thermal stress .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,4,6-trichloro substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing Cl groups deactivate the aromatic ring, making electrophilic substitution challenging. However, the steric bulk at 2,4,6-positions can direct nucleophilic attacks to the para position (if accessible). For Suzuki-Miyaura coupling, pre-functionalization (e.g., boronic ester installation) is required, with Pd catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures (80–100°C) to overcome electronic deactivation . Computational modeling (DFT) can predict regioselectivity by analyzing LUMO distribution .

Q. What strategies resolve contradictions in reported biological activity data for chlorinated acetophenones?

- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. inert results) often arise from impurities or solvent residues. To address this:

- Purify the compound via column chromatography (silica gel, hexane/EtOAc gradient) .

- Validate purity by HPLC (≥98%) and differential scanning calorimetry (sharp melting point).

- Use standardized assays (e.g., microdilution for MIC values) with positive controls (e.g., Phloracetophenone for cholesterol-lowering activity) .

Q. How can crystallographic data (e.g., SHELXL/SHELXT) elucidate molecular conformation and intermolecular interactions?

- Methodological Answer : Single-crystal X-ray diffraction with SHELXL/SHELXT software reveals:

- Bond angles/lengths : Compare Cl-C bond lengths (~1.73 Å) and C-Cl···π interactions.

- Packing motifs : Analyze hydrogen-bonding networks (e.g., ketone O-H interactions) or halogen bonding (Cl···Cl contacts).

- Thermal parameters : Anisotropic displacement parameters indicate steric strain from trichloro groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.